![molecular formula C16H20N2O2S B11822285 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoetil)-5-[(4-terc-butilfenil)metilideno]-1,3-tiazolidina-2,4-diona es un compuesto orgánico con una estructura compleja que incluye un anillo de tiazolidina, un grupo aminoetil y un grupo terc-butilfenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-aminoetil)-5-[(4-terc-butilfenil)metilideno]-1,3-tiazolidina-2,4-diona típicamente implica múltiples pasos. Un método común incluye la condensación de 4-terc-butilbenzaldehído con tiazolidina-2,4-diona en presencia de una base como la piperidina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol. El producto resultante se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el uso de líquidos iónicos como solventes, puede hacer que el proceso sea más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-aminoetil)-5-[(4-terc-butilfenil)metilideno]-1,3-tiazolidina-2,4-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr usando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo aminoetil o en el anillo de tiazolidina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador como el óxido de tungsteno.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina.
Principales productos formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de derivados de tiazolidina reducidos.
Sustitución: Formación de derivados de tiazolidina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-(2-aminoetil)-5-[(4-terc-butilfenil)metilideno]-1,3-tiazolidina-2,4-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-aminoetil)-5-[(4-terc-butilfenil)metilideno]-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares específicos. El grupo aminoetil puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo de tiazolidina puede interactuar con enzimas o receptores. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2-aminoetil)-5-[(4-metilfenil)metilideno]-1,3-tiazolidina-2,4-diona
- 3-(2-aminoetil)-5-[(4-etilfenil)metilideno]-1,3-tiazolidina-2,4-diona
- 3-(2-aminoetil)-5-[(4-isopropilfenil)metilideno]-1,3-tiazolidina-2,4-diona
Unicidad
3-(2-aminoetil)-5-[(4-terc-butilfenil)metilideno]-1,3-tiazolidina-2,4-diona es único debido a la presencia del grupo terc-butilo, que puede mejorar su estabilidad y lipofilicidad. Esto lo hace más adecuado para ciertas aplicaciones, como el desarrollo de fármacos, donde estas propiedades son deseables .
Propiedades
Fórmula molecular |
C16H20N2O2S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3 |
Clave InChI |
BDRAAOIUYHVTNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


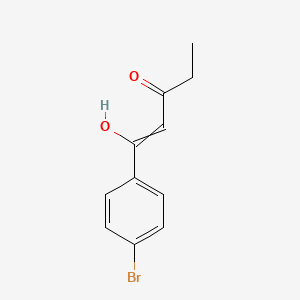
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)

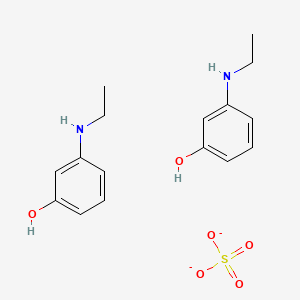
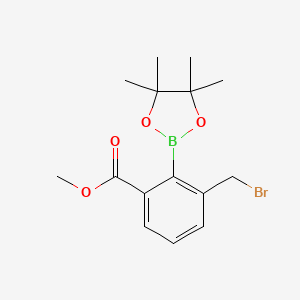
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)
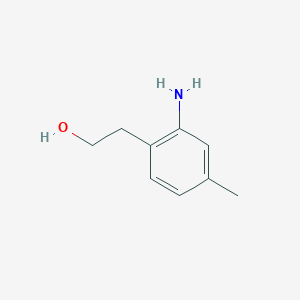
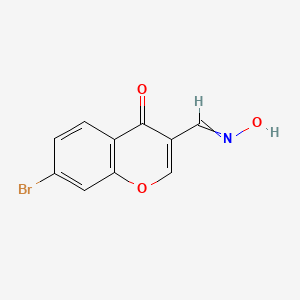


![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)



